2,3-Di-tert-butylphenol CAS number 26746-38-3
2,3-Di-tert-butylphenol CAS number 26746-38-3
An In-Depth Technical Guide to the Molecular Architecture and Application Dynamics of 2,3-Di-tert-butylphenol (CAS 26746-38-3)
Executive Summary
Sterically hindered phenols represent a cornerstone in both industrial antioxidant applications and advanced pharmacological scaffolding. 2,3-Di-tert-butylphenol (2,3-DTBP) , identified by CAS number 26746-38-3, is a highly specialized isomer characterized by the presence of two bulky tert-butyl groups adjacent to each other on the phenolic ring. This unique steric environment dictates its physicochemical behavior, limiting the reactivity of the phenolic hydroxyl group and extending its radical-scavenging half-life. As a Senior Application Scientist, understanding the dual nature of 2,3-DTBP—both as an environmental migrant from polymer matrices and as a potent moiety in drug discovery—is critical for navigating its analytical and therapeutic potential.
Structural Paradigm and Physicochemical Profiling
The molecular architecture of 2,3-DTBP (C₁₄H₂₂O) is defined by extreme steric crowding at the 2- and 3-positions. This configuration shields the hydroxyl group, significantly altering its hydrogen-bonding capabilities and pKa compared to unhindered phenols. Consequently, 2,3-DTBP exhibits high lipophilicity and volatility, traits that are advantageous for gas chromatography but require careful handling in aqueous biological assays.
Table 1: Physicochemical and Toxicological Properties of 2,3-Di-tert-butylphenol
| Property / Parameter | Value / Description | Analytical Relevance |
| CAS Number | 26746-38-3 | Primary identifier for regulatory compliance[1]. |
| Molecular Weight | 206.3 g/mol | Ideal for GC-MS and LC-MS/MS detection[2]. |
| Physical State (15°C) | Solid | Requires dissolution in organic solvents (e.g., DMSO, Methanol) prior to assaying[2]. |
| Boiling Point | 253°C (487°F) | High thermal stability; suitable for high-temperature GC injection ports[2]. |
| Specific Gravity | 0.914 at 20°C | Less dense than water, influencing liquid-liquid extraction partitioning[2]. |
| Aquatic Toxicity | Very Toxic (H400, H410) | Necessitates stringent waste disposal and environmental monitoring[3]. |
Pharmacological Scaffolding and Biological Activity
While traditionally viewed through the lens of polymer chemistry, 2,3-DTBP has emerged as a valuable structural motif in modern pharmacognosy and synthetic drug development.
Synthetic Drug Development: Antinociceptive Pyrazole Analogs
The integration of sterically hindered phenols into heterocyclic scaffolds is a proven strategy to enhance metabolic stability and modulate inflammatory pathways. Recent pharmacological screening of pyrazole analogs has demonstrated that the substitution of a 2,3-di-tert-butylphenol moiety onto the pyrazole ring significantly influences antinociceptive (pain-inhibiting) efficacy. In in vivo models, such as Freund's complete adjuvant-induced mechanical hyperalgesia, 2,3-DTBP-derivatized pyrazoles achieved a 23% inhibition of pain[4]. The causality here lies in the moiety's ability to act as a localized radical scavenger, dampening the oxidative stress that typically exacerbates tissue damage and sensitizes nociceptors.
Natural Product Isolation: Helichrysum gymnocephalum
In phytochemistry, 2,3-DTBP has been identified as a minor but bioactive constituent (approx. 0.5%) in the essential oil of Helichrysum gymnocephalum[5]. The synergistic matrix of this essential oil exhibits notable in vitro cytotoxicity against human breast cancer cells (MCF-7, IC₅₀ = 16 ± 2 mg/L) and antimalarial activity against chloroquine-resistant Plasmodium falciparum strains[5]. The lipophilic nature of the 2,3-DTBP molecule facilitates cellular membrane permeation, allowing it to disrupt intracellular oxidative balances in targeted pathogenic or oncogenic cells.
Mechanistic Visualization
The following diagram illustrates the proposed signaling modulation by 2,3-DTBP derivatives in pharmacological applications.
Mechanistic pathway of 2,3-di-tert-butylphenol derivatives in modulating oxidative stress and pain.
Environmental Migration and Endocrine Disruption
Beyond therapeutics, 2,3-DTBP is a recognized environmental contaminant. It is frequently employed as an antioxidant additive in plastic manufacturing. Over time, particularly under thermal or UV stress, the compound can migrate from polymer packaging (such as PET bottles) into aqueous contents. Analytical studies utilizing Solid-Phase Extraction (SPE) coupled with GC-MS have successfully identified 2,3-DTBP in bottled mineral water[6]. Because sterically hindered phenols share structural homologies with endogenous hormones, their presence in drinking water raises concerns regarding endocrine-disrupting capabilities, specifically exhibiting estrogenic or anti-estrogenic activities in in vitro bioassays like the Yeast Estrogen Screen (YES)[6].
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prevent false positives caused by matrix effects or artifactual degradation.
Protocol A: SPE and GC-MS Profiling of 2,3-DTBP from Aqueous Matrices
Objective: To extract, concentrate, and quantify trace levels of 2,3-DTBP migrating from plastic packaging into water.
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Sample Preparation & Internal Standardization:
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Action: Spike 1.0 L of the aqueous sample with 10 µL of a deuterated internal standard (e.g., Phenol-d5, 10 µg/mL).
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Causality: The internal standard corrects for analyte loss during the extraction process and accounts for ion suppression in the MS detector, ensuring quantitative trustworthiness.
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Solid-Phase Extraction (SPE):
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Action: Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 5 mL methanol followed by 5 mL HPLC-grade water. Load the sample at a flow rate of 5 mL/min. Elute with 5 mL of Dichloromethane/Methanol (50:50, v/v).
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Causality: The HLB sorbent captures both polar and non-polar migrants. The mixed elution solvent ensures complete desorption of the highly lipophilic 2,3-DTBP.
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Derivatization (Optional but Recommended):
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Action: Evaporate the eluate to dryness under a gentle nitrogen stream. Reconstitute in 100 µL of pyridine and add 50 µL of BSTFA (with 1% TMCS). Incubate at 60°C for 30 minutes.
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Causality: Silylation of the sterically hindered hydroxyl group prevents peak tailing on the GC column, drastically improving resolution and sensitivity.
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GC-MS Analysis:
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Action: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Use a temperature program starting at 60°C (hold 2 min), ramp at 10°C/min to 280°C.
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Validation: Run a procedural blank (HPLC water processed through the exact same SPE and derivatization steps) to rule out 2,3-DTBP contamination from laboratory plastics.
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Protocol B: In Vitro Cytotoxicity Screening (MCF-7 Cell Line)
Objective: To evaluate the antiproliferative activity of 2,3-DTBP-containing extracts or synthetic analogs.
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Compound Preparation:
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Action: Dissolve the purified 2,3-DTBP derivative in cell-culture grade DMSO to create a 10 mM stock. Dilute in DMEM media to final working concentrations (1–100 µM).
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Causality: Ensuring the final DMSO concentration on cells does not exceed 0.1% (v/v) prevents solvent-induced cytotoxicity, which would confound the assay results.
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Cell Seeding & Treatment:
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Action: Seed MCF-7 cells in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. Apply the drug treatments for 48 hours.
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MTT Viability Assay:
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Action: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm.
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Causality: The MTT assay measures mitochondrial reductase activity, providing a direct, quantifiable proxy for cellular metabolic viability.
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System Validation:
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Action: Include a positive control (e.g., Doxorubicin at 1 µM) to verify assay sensitivity, and a vehicle control (0.1% DMSO in media) to establish the 100% viability baseline.
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References
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[Norman Network]. "Suspect List Data for 2,3-di-tert-butylphenol." NORMAN Suspect List Exchange. Available at:[Link]
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[Umweltbundesamt]. "Anwendung von Biotests zur Charakterisierung der Expositionspfade für Umwelthormone aus Kunststoffen." German Environment Agency. Available at:[Link]
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[Safety Data Sheet]. "2,3-di-tert-butylphenol SDS." Blue Lotus Chem. Available at: [Link]
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[Frontiers in Chemistry]. "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Frontiers Media S.A. Available at:[Link]
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[ResearchGate]. "Helichrysum gymnocephalum Essential Oil: Chemical Composition and Cytotoxic, Antimalarial and Antioxidant Activities." ResearchGate. Available at:[Link]
Sources
- 1. norman-network.com [norman-network.com]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. demo.magiqbox.com [demo.magiqbox.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. bundesumweltministerium.de [bundesumweltministerium.de]
